3-Bromo-5-(3-methoxyphenyl)phenol
Description
3-Bromo-5-(3-methoxyphenyl)phenol (molecular formula: C₁₃H₁₁BrO₂, molecular weight: 279.1 g/mol) is a brominated phenolic compound characterized by a methoxyphenyl substituent at the 5-position and a bromine atom at the 3-position of the phenol ring.
Properties
IUPAC Name |
3-bromo-5-(3-methoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-16-13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPBJJNMFLBFLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686374 | |
| Record name | 5-Bromo-3'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261952-11-7 | |
| Record name | 5-Bromo-3'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(3-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction between 2,5-difluoro-4-bromonitrobenzene and 3-methoxyphenol to form an ether intermediate. This intermediate is then subjected to demethylation using boron tribromide (BBr3) to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also involve continuous flow processes to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(3-methoxyphenyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Boron Tribromide (BBr3): Used for demethylation reactions.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Substituted Phenols: Through nucleophilic aromatic substitution.
Quinones and Hydroquinones: Through oxidation and reduction reactions.
Biaryl Compounds: Through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
3-Bromo-5-(3-methoxyphenyl)phenol has diverse applications in scientific research:
Pharmaceutical Development: It serves as a building block for the synthesis of bioactive molecules and potential drug candidates.
Materials Science: Used in the development of advanced materials with specific properties, such as conducting polymers and flame retardants.
Chemical Research: Employed as a reagent in various organic synthesis reactions to explore new chemical transformations and reaction mechanisms.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3-methoxyphenyl)phenol depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the bromine atom and methoxyphenyl group can influence its binding affinity and selectivity towards these targets. In materials science, its unique structure imparts specific properties to the materials, such as thermal stability and conductivity .
Comparison with Similar Compounds
Substituent Effects on Acidity and Reactivity
- Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂): Decrease phenol acidity by stabilizing the deprotonated form via resonance or inductive effects. For example, this compound is less acidic (higher pKa) than its chloro or trifluoromethyl analogs .
- Electron-withdrawing groups (e.g., -Cl, -CF₃): Increase acidity by destabilizing the phenoxide ion. 3-Bromo-5-(trifluoromethyl)phenol exhibits a pKa comparable to carboxylic acids, making it reactive in nucleophilic environments .
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